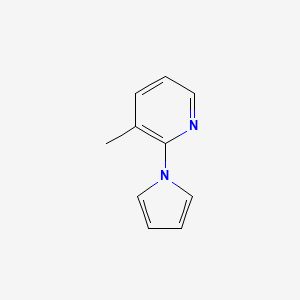

3-methyl-2-(1H-pyrrol-1-yl)pyridine

Overview

Description

“3-methyl-2-(1H-pyrrol-1-yl)pyridine”, also known as β-Nicotyrine, is a compound with the molecular formula C10H10N2 . It is a metabolite of Nicotine and can be isolated from the leaves of Nicotiana tabacum plants and from cigarette smoke condensate .

Molecular Structure Analysis

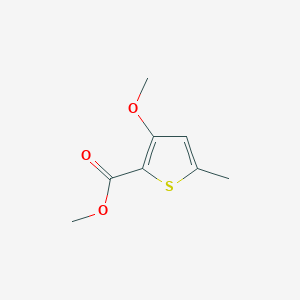

The molecular structure of “3-methyl-2-(1H-pyrrol-1-yl)pyridine” consists of a pyridine ring attached to a 1-methylpyrrole ring . The average mass of the molecule is 158.200 Da and the monoisotopic mass is 158.084396 Da .Physical And Chemical Properties Analysis

“3-methyl-2-(1H-pyrrol-1-yl)pyridine” has a density of 1.0±0.1 g/cm³ and a boiling point of 282.8±15.0 °C at 760 mmHg . The compound has a molar refractivity of 50.4±0.5 cm³ and a polar surface area of 18 Ų .Scientific Research Applications

- β-Nicotyrine is a minor tobacco alkaloid found in the leaves of Nicotiana tabacum plants and cigarette smoke condensate . Its presence in tobacco products makes it relevant for studies related to nicotine metabolism and tobacco exposure.

- Researchers have explored the use of β-Nicotyrine in constructing electrochemical impedance-based immunosensors. These sensors can detect biomarkers like calcium-binding protein (CALR) in human serum samples with exceptional sensitivity. The sensor fabrication involves electrodeposition of single-walled carbon nanotubes (SWCNTs) and polymerization of oxiran-2-yl methyl 3-(1H-pyrrol-1-yl)propionate (Pepx) on low-cost, disposable indium tin oxide (ITO) electrodes .

- A novel bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) , has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. MPM is then used to prepare copper (Cu(II)) and cobalt (Co(II)) metal complexes. These complexes find applications in coordination chemistry and catalysis .

Metabolite of Nicotine

Electrochemical Sensors and Immunoassays

Schiff Base Ligands and Metal Complexes

Mechanism of Action

Target of Action

3-Methyl-2-(1H-pyrrol-1-yl)pyridine, also known as β-Nicotyrine, is a metabolite of Nicotine . It primarily targets the α-glucosidase enzyme , which plays a crucial role in the management of type 2 diabetes by delaying glucose absorption .

Mode of Action

The compound exhibits its therapeutic effects by inhibiting the α-glucosidase enzyme . This inhibition reduces the occurrence of postprandial hyperglycemia, a condition characterized by an abnormal increase in blood glucose following meals .

Biochemical Pathways

The primary biochemical pathway affected by 3-Methyl-2-(1H-Pyrrol-1-yl)pyridine is the glucose metabolism pathway. By inhibiting the α-glucosidase enzyme, the compound interferes with the breakdown of complex carbohydrates into glucose . This results in a slower release of glucose into the bloodstream, thereby helping to manage blood glucose levels in individuals with type 2 diabetes .

Pharmacokinetics

As a metabolite of nicotine , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The primary molecular effect of 3-Methyl-2-(1H-Pyrrol-1-yl)pyridine is the inhibition of the α-glucosidase enzyme . This inhibition leads to a delay in glucose absorption, reducing postprandial hyperglycemia . On a cellular level, this can help regulate blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes .

properties

IUPAC Name |

3-methyl-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-5-4-6-11-10(9)12-7-2-3-8-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJXUWKEPRTKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(1H-pyrrol-1-yl)pyridine | |

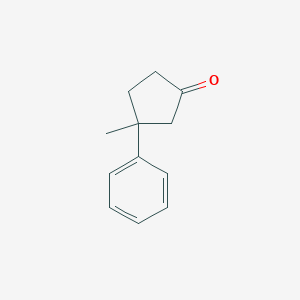

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

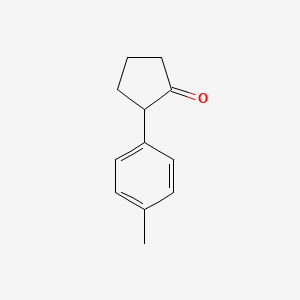

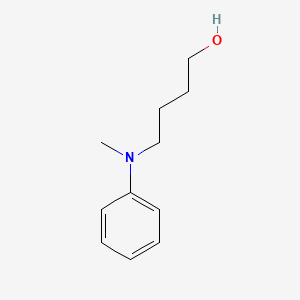

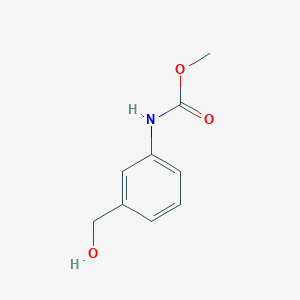

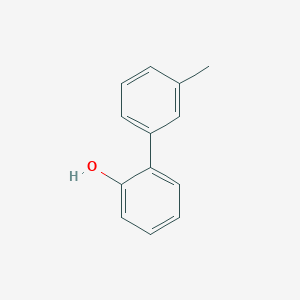

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)